

# Voxtalisib (XL765): A Technical Guide to its Effects on AKT Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Voxtalisib** (also known as XL765 or SAR245409) is a potent, orally bioavailable, ATP-competitive dual inhibitor of Class I phosphoinositide 3-kinases (PI3K) and the mechanistic target of rapamycin (mTOR).[1] By targeting these critical nodes in the PI3K/AKT/mTOR signaling cascade, **Voxtalisib** effectively modulates cell growth, proliferation, and survival. A key downstream effector of this pathway is the serine/threonine kinase AKT. This technical guide provides an in-depth analysis of **Voxtalisib**'s mechanism of action with a specific focus on its inhibitory effect on AKT phosphorylation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

# Mechanism of Action: Dual Inhibition of PI3K and mTOR

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes and is frequently dysregulated in cancer.[2] **Voxtalisib** exerts its effects by targeting two key kinases in this pathway:

PI3K Inhibition: Voxtalisib is a pan-inhibitor of Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[3] PI3K is responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second



messenger, recruiting AKT to the plasma membrane, a crucial step for its activation.[4] By inhibiting PI3K, **Voxtalisib** prevents the formation of PIP3, thereby blocking the initial activation signal for AKT.[3]

- mTOR Inhibition: Voxtalisib also directly inhibits mTOR, a serine/threonine kinase that exists
  in two distinct complexes, mTORC1 and mTORC2.[5]
  - mTORC1 is a key downstream effector of AKT and regulates protein synthesis and cell growth.
  - mTORC2 is a critical upstream activator of AKT, specifically responsible for phosphorylating AKT at the serine 473 (S473) residue, which is required for its full activation.[6]

Therefore, **Voxtalisib** inhibits AKT phosphorylation through a dual mechanism: blocking its recruitment to the membrane via PI3K inhibition and preventing its full activation by inhibiting the mTORC2-mediated phosphorylation of S473. This dual action ensures a robust blockade of the entire signaling axis.



Click to download full resolution via product page

Voxtalisib's dual inhibition of PI3K and mTOR.

# Quantitative Data on Voxtalisib's Inhibitory Activity



The potency of **Voxtalisib** has been characterized through various in vitro and in vivo assays. The following tables summarize key quantitative data.

### **Table 1: In Vitro Kinase Inhibition**

This table details the half-maximal inhibitory concentrations (IC50) of **Voxtalisib** against its primary kinase targets.

| Target Kinase | IC50 (nM) | Reference |
|---------------|-----------|-----------|
| ΡΙ3Κ p110α    | 39        | [5]       |
| ΡΙ3Κ p110β    | 113       | [5]       |
| PI3K p110y    | 9         | [5]       |
| ΡΙ3Κ p110δ    | 43        | [5]       |
| mTOR          | 157       | [5]       |
| mTORC1        | 160       | [5]       |
| mTORC2        | 910       | [5]       |
| DNA-PK        | 150       | [5]       |

## **Table 2: Cellular Assays for AKT Pathway Inhibition**

This table presents **Voxtalisib**'s efficacy in cellular models, measuring its impact on PIP3 production and the phosphorylation of AKT and its downstream target, S6.



| Assay                       | Cell Line | IC50 (nM) | Reference |
|-----------------------------|-----------|-----------|-----------|
| EGF-induced PIP3 Production | PC-3      | 290       | [5]       |
| EGF-induced PIP3 Production | MCF7      | 170       | [5]       |
| EGF-stimulated p-           | PC-3      | 250       | [5]       |
| Non-stimulated p-S6         | PC-3      | 120       | [5]       |

## **Table 3: In Vivo Inhibition of AKT Phosphorylation**

This table shows the dose required to achieve 50% inhibition of AKT and downstream protein phosphorylation in tumor xenograft models.

| Phospho-Protein Target | In Vivo ED50 (mg/kg) | Reference |
|------------------------|----------------------|-----------|
| p-AKT (T308 and S473)  | 19                   | [5]       |
| p-p70S6K               | 51                   | [5]       |
| p-S6                   | 18                   | [5]       |

Pharmacodynamic studies in patients have confirmed that **Voxtalisib** inhibits the PI3K/mTOR pathway at well-tolerated doses, with reductions of 80-90% in the phosphorylation of AKT, 4EBP1, and S6 observed in tumor tissue.[7]

# **Experimental Protocols**

The following are representative protocols for assessing the effect of **Voxtalisib** on AKT phosphorylation in cultured cancer cells.

## Western Blot for Phospho-AKT (S473) and Total AKT

Western blotting is a standard technique to detect and quantify the levels of specific proteins, including their phosphorylated forms.





Click to download full resolution via product page

A typical Western Blot experimental workflow.



#### Methodology:

- Cell Culture and Treatment: Plate cancer cells (e.g., PC-3 or MCF7) and grow to 70-80% confluency. Serum starve cells for several hours if assessing stimulation (e.g., with EGF).
   Treat cells with varying concentrations of Voxtalisib (e.g., 0-10 μM) for a specified time (e.g., 2-24 hours).
- Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation.[1][8] Scrape the cells and collect the lysate.
- Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.[1]
- Sample Preparation: Mix 20-50 μg of total protein from each sample with Laemmli sample buffer.[9] Heat the samples at 95-100°C for 5-10 minutes.[9]
- SDS-PAGE: Load the prepared samples onto a 10% polyacrylamide gel and separate the proteins by electrophoresis.[10]
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]
- Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[11]
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution. Use a primary antibody specific for phospho-AKT (Ser473) (e.g., from Cell Signaling Technology, #9271) diluted in blocking buffer.[10][11] On a separate blot or after stripping, probe for total AKT as a loading control.
- Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer.[9]



Detection and Analysis: Wash the membrane again three times with TBST. Apply an
enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal
using an imaging system.[9] Quantify band intensity using densitometry software. Normalize
the phospho-AKT signal to the total AKT signal.

## **Cell-Based ELISA for Phospho-AKT**

A cell-based ELISA provides a higher-throughput method for quantifying the inhibition of AKT phosphorylation directly in microplates.

#### Methodology:

- Cell Seeding: Seed cells (e.g., PC-3) in a 96-well plate and allow them to adhere overnight.
- Drug Treatment: Serum starve the cells, then pre-treat with a serial dilution of Voxtalisib for 1-2 hours.
- Stimulation: Stimulate AKT phosphorylation by adding a growth factor like Epidermal Growth Factor (EGF) for a short period (e.g., 20 minutes).[5] Include non-stimulated and vehicle-treated controls.
- Fixation and Permeabilization: Aspirate the media and immediately fix the cells with 4% formaldehyde in PBS. Following fixation, wash the cells and permeabilize them with a buffer containing a detergent like Triton X-100 to allow antibody entry.
- Blocking: Block non-specific sites with a blocking buffer (e.g., PBS with 5% normal serum).
- Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-AKT (S473). In parallel wells, incubate with an antibody against total AKT for normalization.
- Secondary Antibody Incubation: Wash the wells and add an HRP-conjugated secondary antibody.
- Detection: After a final wash, add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate. The HRP enzyme will catalyze a color change.
- Quantification: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader. The signal for phospho-AKT is normalized



to the signal for total AKT.

## Conclusion

**Voxtalisib** (XL765) is a potent dual inhibitor of the PI3K/mTOR pathway, leading to a significant and dose-dependent reduction in AKT phosphorylation at both the T308 and S473 sites. Its efficacy has been demonstrated across a range of in vitro and in vivo models, with quantitative assays confirming its low nanomolar potency against target kinases and in cellular contexts. The methodologies described herein, particularly Western blotting and cell-based ELISAs, provide robust frameworks for researchers to further investigate the effects of **Voxtalisib** and other PI3K/mTOR inhibitors on this critical cancer signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. origene.com [origene.com]
- 2. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the activity of the PI3K/mTOR inhibitor XL765 (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of PI3K pathway components in human cancers PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Exelixis Reports Positive Phase 1 Data for PI3K/mTOR Inhibitor XL765 at EORTC-NCI-AACR Symposium | Exelixis, Inc. [ir.exelixis.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]







- 10. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- To cite this document: BenchChem. [Voxtalisib (XL765): A Technical Guide to its Effects on AKT Phosphorylation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684596#voxtalisib-xl765-effects-on-akt-phosphorylation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com